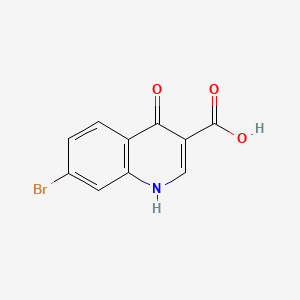

7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Description

Properties

IUPAC Name |

7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO3/c11-5-1-2-6-8(3-5)12-4-7(9(6)13)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEXUXOCAHNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C(C2=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90439340 | |

| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860205-92-1 | |

| Record name | 7-bromo-4-hydroxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90439340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid: A Potential Modulator of the Kynurenine Pathway

Introduction: Beyond the Structure

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative that emerges from a class of compounds with significant therapeutic interest. While its fundamental chemical properties are crucial for any application, its true significance is revealed when viewed through the lens of medicinal chemistry and neurobiology. The quinoline-3-carboxylic acid scaffold is a privileged structure, known to interact with various biological targets. This guide provides a comprehensive overview of the chemical properties, synthesis, and, most importantly, the compelling scientific context of this molecule as a potential inhibitor of Kynurenine 3-Monooxygenase (KMO), a critical enzyme implicated in a range of neurodegenerative and inflammatory diseases.

This document is structured to provide not just data, but a causal narrative. We will explore its chemical identity, delve into a robust synthesis strategy, and contextualize its application, offering researchers and drug development professionals a foundational understanding of this promising molecule.

Core Chemical & Physical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in research and development. While extensive experimental data for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is not widely published, we can consolidate known information and high-quality predicted data to build a reliable profile.

The molecule exists as a tautomer, predominantly in the 4-oxo-1,4-dihydroquinoline form, which is a critical feature for its biological interactions.

Identity and Structure

| Property | Value | Source |

| IUPAC Name | 7-bromo-4-oxo-1H-quinoline-3-carboxylic acid | [1] |

| CAS Number | 860205-92-1; 82121-06-0 | [1] |

| Molecular Formula | C₁₀H₆BrNO₃ | [1] |

| Molecular Weight | 268.06 g/mol | [1] |

| Appearance | White to off-white solid |

Physicochemical Data

The solubility and acidity (pKa) are paramount for designing assays and formulation strategies. The compound is sparingly soluble in water. For research purposes, solubility is typically achieved in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

| Parameter | Value | Notes | Source |

| Melting Point | Not reported | --- | |

| pKa | 3.83 ± 0.40 | Predicted value. The acidity is attributed to the carboxylic acid proton. | |

| XLogP3 | 2.5 | Predicted value, indicating moderate lipophilicity. | |

| Topological Polar Surface Area (TPSA) | 66.4 Ų | Computed value. |

The Scientific Imperative: Targeting the Kynurenine Pathway

The primary driver for interest in 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is its potential as an inhibitor of Kynurenine 3-Monooxygenase (KMO). KMO is a pivotal enzyme in the kynurenine pathway, the main route for tryptophan metabolism.[1]

This pathway produces several neuroactive metabolites. KMO catalyzes the conversion of kynurenine into 3-hydroxykynurenine (3-HK), a precursor to the excitotoxic NMDA receptor agonist, quinolinic acid (QUIN). An alternative branch of the pathway converts kynurenine into kynurenic acid (KYNA), a neuroprotective agent that antagonizes glutamate receptors.

In neurodegenerative conditions such as Huntington's, Alzheimer's, and Parkinson's disease, the kynurenine pathway is often dysregulated, leading to an overproduction of neurotoxic QUIN and a deficit of neuroprotective KYNA. By inhibiting KMO, the pathway can be shifted away from the production of 3-HK and QUIN, and towards the synthesis of KYNA.[1] This makes KMO a highly attractive therapeutic target for neuroprotection.

Caption: The Kynurenine Pathway and the strategic role of KMO inhibition.

The structure-activity relationship (SAR) studies of quinoline carboxylic acids have identified key features for enzyme inhibition. Notably, the carboxylic acid at the C4 position is often critical for binding to the active site of target enzymes.

Synthesis and Characterization

The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is not commonly detailed in specific research articles but can be reliably achieved through a well-established synthetic route: the Gould-Jacobs reaction followed by ester hydrolysis.

Synthetic Workflow

The process involves two main stages:

-

Stage 1: Gould-Jacobs Reaction. Condensation and cyclization of 3-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) to form Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

-

Stage 2: Hydrolysis. Conversion of the ethyl ester to the final carboxylic acid product.

Caption: Two-stage synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative procedure based on established methodologies.

Stage 1: Synthesis of Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a condenser, combine 3-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Condensation: Heat the mixture at 100-110 °C for 1-2 hours. The reaction can be monitored by TLC for the disappearance of the aniline. Ethanol is evolved during this step.

-

Cyclization: Add the resulting enamine intermediate to a high-boiling solvent such as Dowtherm A. Heat the solution to reflux (approx. 250 °C) for 20-30 minutes.

-

Workup: Cool the reaction mixture. The product often precipitates upon cooling. The solid can be collected by filtration and washed with a non-polar solvent like hexane or ether to remove the Dowtherm A.

-

Purification: The crude ethyl ester can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Stage 2: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

-

Reaction Setup: Suspend the purified ethyl ester (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v) or a mineral acid like hydrochloric acid (1-2 M).

-

Hydrolysis: Heat the mixture to reflux for 1-2 hours until the solid has dissolved and the reaction is complete (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature. If using base hydrolysis, carefully acidify the solution with concentrated HCl to a pH of ~2-3. The carboxylic acid product will precipitate out of the solution.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. Dry the product under vacuum to yield the final 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Expected Analytical Characterization

For a researcher synthesizing this compound, the following spectral characteristics would be expected for successful verification.

-

¹H NMR (in DMSO-d₆):

-

A singlet for the proton at C2 (δ ~8.5-9.0 ppm).

-

Aromatic protons on the benzene ring appearing as doublets and doublets of doublets in the δ 7.5-8.5 ppm range, showing coupling patterns consistent with a 1,2,4-trisubstituted ring.

-

A broad singlet for the carboxylic acid proton (δ >12 ppm).

-

A broad singlet for the N-H proton of the quinolone tautomer (δ ~11-12 ppm).

-

-

¹³C NMR (in DMSO-d₆):

-

A signal for the carboxylic acid carbonyl (C=O) around δ 165-170 ppm.

-

A signal for the quinolone carbonyl (C4=O) around δ 175-180 ppm.

-

Multiple signals in the aromatic region (δ 110-150 ppm), including a signal for the carbon bearing the bromine (C7) at a characteristic upfield shift.

-

-

FTIR (ATR):

-

A very broad O-H stretching band from the carboxylic acid, typically from ~2500-3300 cm⁻¹.

-

A sharp, strong C=O stretching peak for the carboxylic acid around 1700-1730 cm⁻¹.

-

A C=O stretching peak for the quinolone carbonyl around 1650-1680 cm⁻¹.

-

C=C and C=N stretching bands in the 1500-1620 cm⁻¹ region.

-

A C-Br stretching band at lower wavenumbers (<700 cm⁻¹).

-

-

Mass Spectrometry (ESI-):

-

Expected [M-H]⁻ ion at m/z ~265.9/267.9, showing the characteristic isotopic pattern for a molecule containing one bromine atom.

-

Safety and Handling

Based on aggregated GHS data, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid should be handled with appropriate precautions.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Recommended PPE: Standard laboratory personal protective equipment, including safety glasses, a lab coat, and chemical-resistant gloves, is required. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

For scientists in drug discovery and neurobiology, this compound serves as a valuable tool and a potential starting point for the development of novel therapeutics targeting the kynurenine pathway. Future work should focus on obtaining precise experimental data for its physicochemical properties and exploring its efficacy and mechanism of action in relevant cellular and in vivo models of neurodegenerative disease.

References

-

The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

-

Inhibitors of the kynurenine pathway. (2000). European Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

Major Developments in the Design of Inhibitors along the Kynurenine Pathway. (2016). CNS & Neurological Disorders - Drug Targets. Retrieved January 11, 2026, from [Link]

-

What are KMO inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved January 11, 2026, from [Link]

-

Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. (2010). Gladstone Institutes. Retrieved January 11, 2026, from [Link]

-

Kynurenine pathway inhibition as a therapeutic strategy for neuroprotection. (2005). Current Neuropharmacology. Retrieved January 11, 2026, from [Link]

-

Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. (2018). Journal of Neuroinflammation. Retrieved January 11, 2026, from [Link]

-

Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition. (2019). Frontiers in Neurology. Retrieved January 11, 2026, from [Link]

-

Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. (2013). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (1990). Biochemical Pharmacology. Retrieved January 11, 2026, from [Link]

-

7-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. (2013). Google Patents.

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). Chemical Biology & Drug Design. Retrieved January 11, 2026, from [Link]

-

7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety. (2023). ACS Omega. Retrieved January 11, 2026, from [Link]

-

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions. (1982). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

- Synthesis method of 7-hydroxyquinoline-4-carboxylic acid. (2021). Google Patents.

-

Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. (1977). Journal of Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

8-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications. Retrieved January 11, 2026, from [Link]

-

7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). (n.d.). PubChemLite. Retrieved January 11, 2026, from [Link]

Sources

physicochemical characteristics of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Characteristics of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative, a structural motif of significant interest in medicinal chemistry and materials science.[1] The quinoline core is a versatile scaffold found in numerous therapeutic agents, and the strategic placement of bromo, hydroxyl, and carboxylic acid functional groups imparts unique electronic and steric properties.[1][2] These properties govern the molecule's behavior in biological and chemical systems, influencing everything from solubility and membrane permeability to target binding and stability.

This guide provides a comprehensive analysis of the core . As a Senior Application Scientist, my objective is to move beyond a simple recitation of data, instead offering a field-proven perspective on why these parameters are critical and how they are reliably determined. The protocols herein are presented as self-validating systems, designed to yield robust and reproducible data for researchers in drug discovery and chemical development.

Core Physicochemical Profile

For efficient preliminary assessment, the key physicochemical properties are summarized below. These values, derived from computational predictions and available data, form the foundation for the in-depth experimental discussions that follow.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | [3] |

| Molecular Weight | 268.06 g/mol | [1][3][4] |

| CAS Number | 860205-92-1 | [3] |

| Appearance | White to off-white solid | [1] |

| Predicted pKa | 3.83 ± 0.40 | [1] |

| Predicted XLogP3 | 2.5 | [3][5] |

| Topological Polar Surface Area | 66.4 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

Acidity and Ionization (pKa)

Expert Insight: The acid dissociation constant, pKa, is arguably the most critical parameter for an ionizable compound.[7] It dictates the charge state of the molecule at a given pH, which directly impacts solubility, lipophilicity, and the potential for ionic interactions with biological targets.[7] For 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, we must consider two primary ionizable centers: the acidic carboxylic acid group and the basic quinoline ring nitrogen. The predicted pKa of ~3.83 almost certainly corresponds to the carboxylic acid, indicating it will be deprotonated and negatively charged at physiological pH (7.4).[1]

Ionization States of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Caption: Predicted ionization states across different pH ranges.

Experimental Protocol: Potentiometric pKa Determination

Causality: Potentiometric titration is the gold-standard method due to its precision and direct measurement of pH changes upon addition of a titrant.[8] This approach allows for the determination of pKa values by monitoring the inflection points in the titration curve, providing a direct empirical measure of the compound's acidic and/or basic character.[8]

Methodology:

-

Preparation: Accurately weigh ~1-2 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of deionized water with a constant ionic strength (e.g., 0.01 M KCl).[8] If solubility is limited, a co-solvent like methanol or DMSO can be used, but the apparent pKa will need to be corrected.

-

Titration Setup: Calibrate a high-precision pH electrode at three points (e.g., pH 4.0, 7.0, 10.0). Place the electrode and a titrant delivery tube into the sample solution, ensuring gentle and constant stirring.

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.

-

Basic Titration: In a separate experiment, dissolve the compound in a slight excess of standardized NaOH solution and titrate with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic quinoline nitrogen.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the point of maximum slope on the first derivative plot.

Lipophilicity (LogP & LogD)

Expert Insight: Lipophilicity, the "greasiness" of a molecule, is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is quantified by the partition coefficient (P) between an organic phase (typically n-octanol) and an aqueous phase.[9] For ionizable molecules, we distinguish between LogP (for the neutral species) and LogD (the distribution coefficient at a specific pH, accounting for all ionic forms).[10] The predicted XLogP of 2.5 suggests this compound has moderate lipophilicity, a favorable characteristic for balancing aqueous solubility with membrane permeability.[3][5]

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

Causality: The shake-flask method is the traditional and most reliable technique for LogP/LogD determination because it allows the compound to reach a true thermodynamic equilibrium between the two immiscible phases.[11] While more labor-intensive than chromatographic methods, its directness provides unparalleled accuracy.[11]

Caption: Workflow for the Shake-Flask LogD determination method.

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Saturate this buffer with n-octanol by mixing vigorously and allowing the phases to separate overnight. Similarly, saturate n-octanol with the PBS buffer.[10][12]

-

Sample Preparation: Prepare a stock solution of the compound in DMSO (e.g., 10 mM).[10]

-

Partitioning: In a glass vial, combine the pre-saturated n-octanol and pre-saturated PBS (e.g., 1 mL of each). Add a small aliquot of the DMSO stock (e.g., 10 µL) to achieve the desired starting concentration.

-

Equilibration: Seal the vial and mix on a rotator at room temperature for at least 1 hour to ensure equilibrium is reached.[10]

-

Phase Separation: Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15 minutes to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each sample using a validated analytical method such as HPLC-UV or LC-MS/MS.[12]

-

Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[9]

Aqueous Solubility

Expert Insight: Poor aqueous solubility is a major cause of failure for drug candidates.[13] It can lead to low bioavailability and unreliable results in in-vitro assays.[13][14] For this compound, the literature describes it as "sparingly soluble in water," which is a qualitative assessment.[1] In early discovery, we prioritize kinetic solubility, which measures how well a compound stays in solution after being introduced from a DMSO stock. This mimics how compounds are handled in high-throughput screening and is a fast, resource-efficient way to flag potential issues.[13][14]

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

Causality: Nephelometry, which measures light scattering, is an ideal high-throughput method because it directly detects the formation of precipitate as a compound falls out of solution.[14][15] This avoids the need for physical separation steps (like filtration) and allows for rapid assessment in a 96-well plate format.[15]

Caption: Workflow for a kinetic solubility assay using nephelometry.

Methodology:

-

Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.[15]

-

Plate Setup: In a clear 96-well microtiter plate, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the appropriate wells.[15] A serial dilution of the stock can be used to test a range of concentrations.

-

Buffer Addition: Add aqueous buffer (e.g., 98 µL of PBS, pH 7.4) to each well to reach the final desired concentration (e.g., 200 µM with 2% DMSO).[13]

-

Incubation: Seal the plate and mix on a plate shaker for 1.5 to 2 hours at a controlled temperature (e.g., 25°C).[13][16]

-

Measurement: Place the plate into a nephelometer and measure the light scattering in each well.

-

Data Interpretation: The solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).

Synthesis, Stability, and Safety

-

Synthesis: The compound can be prepared via the hydrolysis of its corresponding alkyl ester (e.g., 7-bromo-4-hydroxy-3-quinoline carboxylic acid alkyl ester) using hydrochloric acid as a catalyst.[17] The ester precursor itself can be synthesized from m-bromoaniline.[17]

-

Stability and Storage: Recommended storage conditions are in an inert atmosphere at room temperature, suggesting the compound may be sensitive to oxidation or other atmospheric degradation over long periods.[1]

-

Safety and Handling: According to its GHS classification, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion

The physicochemical profile of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid—characterized by its moderate lipophilicity (predicted XLogP ~2.5), acidic nature (predicted pKa ~3.83), and limited aqueous solubility—positions it as a typical early-stage discovery compound.[1][3][5] Its properties suggest that at physiological pH, it will exist primarily as an anion, which will enhance its aqueous solubility compared to the neutral form but may limit passive diffusion across biological membranes. The experimental protocols detailed in this guide provide a robust framework for empirically verifying these predicted values, enabling researchers to make informed decisions in hit-to-lead campaigns and further development efforts.

References

-

Kinetic Solubility Assays Protocol - AxisPharm. [Link]

-

7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid | C10H6BrNO3 | CID 150528781 - PubChem. [Link]

-

Methods for Determination of Lipophilicity - Encyclopedia.pub. [Link]

- CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.

-

Spectrophotometric determination of pK a values of pyrimido[5,4-c]quinoline derivatives - ResearchGate. [Link]

-

7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem. [Link]

-

A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES - Digital Archive. [Link]

-

ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]

-

LogP—Making Sense of the Value - ACD/Labs. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. [Link]

-

Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem. [Link]

-

(PDF) Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors - ResearchGate. [Link]

-

The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester | Journal of the American Chemical Society. [Link]

-

7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) - PubChemLite. [Link]

-

7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid - PubChemLite. [Link]

- CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google P

-

Development of Methods for the Determination of pKa Values - PMC - NIH. [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. [Link]

-

Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Singh-Javed/a86f77778216f5619565551325191986427b3400]([Link]

-

7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid - Amerigo Scientific. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid | C10H6BrNO3 | CID 150528781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]

- 6. chemscene.com [chemscene.com]

- 7. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. acdlabs.com [acdlabs.com]

- 10. enamine.net [enamine.net]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. agilent.com [agilent.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. Aqueous Solubility Assay - Enamine [enamine.net]

- 15. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Structure Elucidation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Introduction

In the landscape of pharmaceutical research and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. The quinoline scaffold, in particular, is a privileged structure in medicinal chemistry, forming the core of numerous antibacterial and anticancer agents.[1] The subject of this guide, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (CAS No: 82121-06-0[2], Molecular Formula: C₁₀H₆BrNO₃[3]), is a halogenated derivative with significant potential for further functionalization in drug discovery programs. Its biological activity and chemical reactivity are intrinsically linked to the precise arrangement of its constituent atoms and functional groups.

This technical guide provides a comprehensive, multi-technique approach to the unambiguous structure elucidation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. We will proceed with a logical workflow, beginning with the foundational confirmation of its molecular formula and culminating in the detailed mapping of its atomic connectivity. The causality behind each analytical choice will be explained, reflecting a field-proven strategy for navigating the complexities of small molecule characterization.

Strategic Approach to Structure Elucidation

The elucidation of a molecular structure is a process of systematic investigation, where each analytical technique provides a unique piece of the puzzle. Our strategy is predicated on a synergistic workflow, where the insights from one method inform and validate the findings of the next.

Caption: A logical workflow for the structure elucidation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Part 1: Synthesis and Purification - The Gould-Jacobs Reaction

Understanding the synthetic route is crucial as it provides insights into the expected structural framework and potential side products. The Gould-Jacobs reaction is a classic and effective method for synthesizing 4-hydroxyquinoline derivatives.[4][5][6]

The reaction proceeds by the condensation of an aniline, in this case, m-bromoaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced cyclization.[4][7] The resulting ester is then hydrolyzed to the carboxylic acid.

Caption: The Gould-Jacobs synthesis pathway for the target molecule.

Experimental Protocol: Synthesis

-

Condensation: In a round-bottom flask, combine m-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours.

-

Cyclization: Add the reaction mixture to a high-boiling point solvent such as Dowtherm A and heat to 240-250°C for 30 minutes.

-

Isolation of Ester: Cool the reaction mixture and treat with hexane to precipitate the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate. Recrystallize from ethanol.

-

Hydrolysis: Suspend the purified ester in a 10% aqueous sodium hydroxide solution and reflux for 2-3 hours until the solid dissolves.

-

Acidification: Cool the solution and acidify with concentrated hydrochloric acid to a pH of 2-3 to precipitate the carboxylic acid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from a suitable solvent like ethanol or acetic acid to yield the final product.

Part 2: Mass Spectrometry - Confirming the Molecular Formula

Mass spectrometry is the first line of analytical inquiry, providing the molecular weight and, with high-resolution instruments, the elemental composition.

Expected Data and Interpretation:

For 7-Bromo-4-hydroxyquinoline-3-carboxylic acid (C₁₀H₆BrNO₃), the presence of bromine is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[8] This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units.

-

High-Resolution MS (HRMS): An exact mass measurement would confirm the elemental composition.

-

Fragmentation Pattern: The fragmentation of carboxylic acids often involves the loss of hydroxyl (M-17) and carboxyl (M-45) groups.[8] Further fragmentation of the quinoline ring would also be expected.

| Ion | Calculated Exact Mass | Expected m/z | Comment |

| [M(⁷⁹Br)]⁺ | 266.9531 | 267 | Molecular ion with ⁷⁹Br |

| [M(⁸¹Br)]⁺ | 268.9511 | 269 | Molecular ion with ⁸¹Br (M+2 peak) |

| [M-OH]⁺ | 249.9455 (⁷⁹Br) | 250/252 | Loss of the hydroxyl group from the carboxylic acid |

| [M-COOH]⁺ | 221.9581 (⁷⁹Br) | 222/224 | Loss of the entire carboxylic acid group |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Analyze using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, with an electrospray ionization (ESI) source in both positive and negative ion modes.

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

Part 3: Infrared (IR) Spectroscopy - Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Data and Interpretation:

The IR spectrum of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is expected to show characteristic absorption bands for the O-H, C=O, C=C, and C-N bonds.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad | Characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[9][10] |

| C-H (Aromatic) | 3000-3100 | Sharp, weak to medium | Stretching vibrations of the C-H bonds on the quinoline ring. |

| C=O (Carboxylic Acid) | 1680-1720 | Strong, sharp | Carbonyl stretch, typically at a lower frequency due to conjugation and hydrogen bonding.[9] |

| C=C and C=N (Aromatic) | 1500-1650 | Medium to strong, multiple bands | Ring stretching vibrations of the quinoline system. |

| C-O (Carboxylic Acid) | 1210-1320 | Medium to strong | Stretching vibration of the C-O single bond.[9] |

| C-Br | 500-600 | Medium to weak | Carbon-bromine stretching vibration. |

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dried sample with potassium bromide powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum using an FTIR spectrometer.

-

Data Acquisition: Scan over the range of 4000-400 cm⁻¹.

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and the determination of their connectivity.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Data and Interpretation:

The ¹H NMR spectrum of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is expected to show signals for the aromatic protons on the quinoline ring and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom, the carboxylic acid group, and the quinoline nitrogen.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2 | ~8.9 | Singlet | - |

| H-5 | ~8.2 | Doublet | J = 8.5-9.0 |

| H-6 | ~7.8 | Doublet of doublets | J = 8.5-9.0, 2.0-2.5 |

| H-8 | ~8.4 | Doublet | J = 2.0-2.5 |

| OH (Carboxylic) | >12 | Broad singlet | - |

| OH (Phenolic) | >10 | Broad singlet | - |

¹³C NMR and DEPT Spectroscopy

¹³C NMR identifies all the unique carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Expected Data and Interpretation:

The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected in the ¹³C NMR spectrum.

| Carbon | Expected Chemical Shift (δ, ppm) | DEPT-135 |

| C-2 | ~145 | Positive (CH) |

| C-3 | ~110 | No signal (Quaternary) |

| C-4 | ~175 | No signal (Quaternary) |

| C-4a | ~140 | No signal (Quaternary) |

| C-5 | ~128 | Positive (CH) |

| C-6 | ~130 | Positive (CH) |

| C-7 | ~120 | No signal (Quaternary) |

| C-8 | ~125 | Positive (CH) |

| C-8a | ~148 | No signal (Quaternary) |

| COOH | ~168 | No signal (Quaternary) |

2D NMR Spectroscopy (COSY, HSQC, HMBC)

2D NMR experiments are essential for unambiguously connecting the atoms.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). A cross-peak between H-5 and H-6 would be expected.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached protons and carbons. This would confirm the assignments for C-2/H-2, C-5/H-5, C-6/H-6, and C-8/H-8.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for piecing together the entire structure. For example, H-2 would show correlations to C-3, C-4, and C-8a.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard pulse programs.

Part 5: Single-Crystal X-Ray Crystallography - The Definitive Proof

While the combination of spectroscopic techniques provides a very confident structure elucidation, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure in the solid state.

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent system.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using appropriate software.

Conclusion

The structure elucidation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is a systematic process that relies on the integrated interpretation of data from multiple analytical techniques. Mass spectrometry confirms the molecular formula and the presence of bromine. Infrared spectroscopy identifies the key functional groups. A full suite of 1D and 2D NMR experiments provides the detailed connectivity of the carbon and proton skeleton. Finally, single-crystal X-ray crystallography can provide the definitive three-dimensional structure. This comprehensive approach ensures the scientific integrity and trustworthiness of the structural assignment, a critical step in the advancement of research and development in any chemical science.

References

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

Merck Index. Gould-Jacobs Reaction. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

Biotage. AN56 Gould Jacobs Quinoline forming reaction. Available from: [Link]

-

Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Available from: [Link]

-

University of Calgary. IR: carboxylic acids. Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

-

PubChemLite. 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Available from: [Link]

-

Master Organic Chemistry. IR Absorption Table. Available from: [Link]

-

PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

-

Chemistry LibreTexts. 21.3: Spectroscopy of Carboxylic Acids. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available from: [Link]

-

Research Scientific. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID. Available from: [Link]

-

PubChemLite. 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Available from: [Link]

-

Stenutz. 4-hydroxyquinoline-3-carboxylic acid. Available from: [Link]

-

PubChem. 3-Hydroxyquinoline-4-carboxylic acid. Available from: [Link]

-

MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Available from: [Link]

-

ResearchGate. Figure S11. 1 H NMR spectrum of 3f . Available from: [Link]

-

PubMed. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Available from: [Link]

-

PubChem. 7-Hydroxyquinoline-4-carboxylic acid. Available from: [Link]

-

ResearchGate. 7-Bromoquinolin-8-ol. Available from: [Link]

-

Amerigo Scientific. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Available from: [Link]

-

SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link]

Sources

- 1. The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 7. ablelab.eu [ablelab.eu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

A Technical Guide to the Solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic compound with significant potential in pharmaceutical research and development. In the absence of extensive empirical solubility data in organic solvents, this guide emphasizes the foundational principles governing the solubility of quinoline derivatives. We delve into the critical physicochemical properties of the title compound, offering a theoretical framework to predict its behavior in various solvent systems. Furthermore, this document outlines robust experimental protocols for accurately determining solubility, ensuring a self-validating system for researchers. By synthesizing theoretical insights with practical methodologies, this guide serves as an essential resource for scientists engaged in the formulation, process development, and analytical characterization of this and similar molecules.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery through to formulation and clinical performance. For a compound like 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, understanding its solubility in organic solvents is paramount for several key processes, including:

-

Synthesis and Purification: Selecting appropriate solvents is crucial for achieving high yields and purity during the synthesis and subsequent crystallization or purification steps.

-

Formulation Development: The ability to dissolve the active pharmaceutical ingredient (API) in a suitable solvent system is fundamental to developing various dosage forms, including oral solutions, injectables, and topical preparations.

-

Analytical Method Development: Accurate quantification and characterization of the compound often rely on its dissolution in a solvent compatible with analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

-

Pharmacokinetic and Toxicological Studies: The choice of vehicle for in vitro and in vivo studies is dictated by the compound's solubility, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile and toxicological assessment.

Quinoline derivatives, a class to which 7-Bromo-4-hydroxyquinoline-3-carboxylic acid belongs, are known for their diverse pharmacological activities, including anticancer, antimalarial, and antiseptic properties.[1][2] The solubility of these compounds can be complex, influenced by the interplay of their rigid aromatic structure and various functional groups.

Physicochemical Properties of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

A thorough understanding of the molecule's intrinsic properties is the first step in predicting its solubility. The structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, presented below, reveals several key functional groups that govern its interactions with solvents.

Caption: Chemical structure of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.

The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₃ | [3][4] |

| Molecular Weight | 268.06 g/mol | [3][4] |

| Appearance | White to off-white solid | [5] |

| Predicted pKa | 3.83 ± 0.40 | [5] |

| Predicted XLogP3-AA | 2.5 | [3] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Topological Polar Surface Area | 70.4 Ų | [4] |

Causality behind Physicochemical Properties and Solubility:

-

pKa: The predicted pKa of 3.83 suggests that the carboxylic acid group is weakly acidic. This is a critical parameter as the ionization state of the molecule, and therefore its solubility, will be highly dependent on the pH of the medium. In acidic solutions (pH < pKa), the compound will exist predominantly in its neutral, less polar form, which may favor solubility in non-polar organic solvents. Conversely, in neutral or basic solutions (pH > pKa), the carboxylic acid will be deprotonated to form a carboxylate anion, increasing its polarity and favoring solubility in polar solvents like water and alcohols.[6]

-

XLogP3-AA: The predicted octanol-water partition coefficient (XLogP3) of 2.5 indicates a moderate lipophilicity. This suggests that the compound will have some affinity for both polar and non-polar environments, but is not extremely hydrophobic.

-

Hydrogen Bonding: With two hydrogen bond donors (the hydroxyl and carboxylic acid protons) and four acceptors (the nitrogen and oxygen atoms), 7-Bromo-4-hydroxyquinoline-3-carboxylic acid has a significant capacity for hydrogen bonding.[4] This is a primary determinant of its solubility in protic solvents like alcohols (e.g., methanol, ethanol) and its limited solubility in aprotic, non-polar solvents.

-

Topological Polar Surface Area (TPSA): A TPSA of 70.4 Ų is indicative of a molecule with moderate polarity, further supporting the potential for interactions with polar solvents.

Qualitative and Predicted Solubility Profile

The compound is stated to be sparingly soluble in water .[5] This is consistent with its moderately lipophilic nature (XLogP3 of 2.5) and the presence of the large, relatively non-polar quinoline ring system, which counteracts the solubilizing effect of the polar functional groups.

Predicted Solubility in Common Organic Solvents:

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The ability of these solvents to act as both hydrogen bond donors and acceptors will facilitate strong interactions with the hydroxyl and carboxylic acid groups of the solute. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which can effectively solvate the polar functional groups of the compound. DMSO is often an excellent solvent for compounds of this type. |

| Non-Polar Aprotic | Toluene, Hexane | Low | The lack of hydrogen bonding capability and low polarity of these solvents will result in weak interactions with the highly polar functional groups of the molecule. The large, polar quinoline core will not be effectively solvated. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have some polar character but are not strong hydrogen bond donors or acceptors. Solubility is likely to be limited but may be greater than in purely non-polar solvents. |

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is essential. The following protocols describe standard methods for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent, which is a fundamental thermodynamic property.

Caption: Workflow for thermodynamic solubility determination.

Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO). This is often used in early drug discovery for rapid screening.

Caption: Workflow for kinetic solubility determination.

Factors Influencing Solubility

Several factors can significantly impact the solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid:

-

pH: As previously discussed, the pH of the medium will have a profound effect on the ionization state of the carboxylic acid group and thus its solubility. Researchers should carefully control and report the pH when conducting solubility studies, especially in aqueous or partially aqueous systems. The solubility of quinoline derivatives is known to be pH-dependent.[6]

-

Temperature: The solubility of most solid compounds in organic solvents increases with temperature. This relationship can be quantified to determine the thermodynamic parameters of dissolution.

-

Solvent Polarity and Hydrogen Bonding Capacity: As outlined in the predicted solubility profile, the polarity and hydrogen bonding capabilities of the solvent are primary drivers of solubility for this compound.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in solubility experiments to ensure reproducibility.

Computational Approaches to Solubility Prediction

In the absence of experimental data, computational models can provide valuable estimates of solubility. Quantitative Structure-Property Relationship (QSPR) models correlate the structural features of molecules with their physicochemical properties, including solubility. For quinoline derivatives, QSAR and other molecular modeling approaches have been successfully used to predict various properties and biological activities.[2][7]

The development of a QSPR model for the solubility of quinoline derivatives would involve:

-

Data Collection: Gathering a dataset of quinoline derivatives with experimentally determined solubilities in various solvents.

-

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule in the dataset.

-

Model Building: Using statistical methods such as multiple linear regression or machine learning algorithms to build a mathematical model that relates the descriptors to solubility.

-

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such a model could then be used to predict the solubility of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Conclusion

While specific quantitative solubility data for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid in organic solvents remains to be extensively published, a comprehensive understanding of its physicochemical properties allows for a robust predictive framework. The presence of both hydrogen-bonding functional groups and a moderately lipophilic quinoline core suggests that its solubility will be highly dependent on the polarity and hydrogen-bonding capacity of the solvent, as well as the pH of the medium. For researchers and drug development professionals, the experimental protocols detailed in this guide provide a clear path to generating reliable and reproducible solubility data. Furthermore, the potential of computational approaches to predict the solubility of this and related compounds should be considered as a valuable tool in modern drug discovery and development.

References

-

PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid. Retrieved from [Link]

-

PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Retrieved from [Link]

-

PubMed. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Retrieved from [Link]

-

PubMed. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Retrieved from [Link]

-

Arabian Journal of Chemistry. (2021). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Retrieved from [Link]

Sources

- 1. Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid | C10H6BrNO3 | CID 150528781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Characterization of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the (C₁₀H₆BrNO₃), a quinoline derivative of interest in medicinal chemistry and materials science.[1] As a substituted quinoline, this compound's rigid, planar structure and functional groups present unique spectroscopic signatures that are crucial for its unambiguous identification and characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for the analytical techniques employed.

The structural complexity and potential for tautomerism in 4-hydroxyquinolines necessitate a multi-technique approach for complete characterization. The inherent properties of the molecule, such as its aromaticity, hydrogen-bonding capabilities, and the presence of a heavy halogen atom, directly influence the selection of spectroscopic methods and the interpretation of the resulting data.

Below is the molecular structure of the subject compound, which serves as the basis for all subsequent spectroscopic interpretation.

Caption: General workflow for the spectroscopic characterization of a novel compound.

References

-

PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802. Available from: [Link]

-

PubChem. 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid | C10H6BrNO3 | CID 150528781. Available from: [Link]

-

PubChem. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685. Available from: [Link]

-

PubChemLite. 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Available from: [Link]

-

PubChemLite. 7-bromo-4-hydroxyquinoline-3-carboxylic acid (C10H6BrNO3). Available from: [Link]

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208. Available from: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

-

PubChem. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364. Available from: [Link]

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2024). Available from: [Link]

-

ResearchGate. Figure S11. 1 H NMR spectrum of 3f. Available from: [Link]

-

Amerigo Scientific. 7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Available from: [Link]

- Google Patents. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.

-

IOSR Journal of Applied Chemistry. Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. (2014). Available from: [Link]

-

ResearchGate. Typical UV spectra of the different compound types. Available from: [Link]

-

PubChem. 7-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 135783305. Available from: [Link]

-

YouTube. Mass Spec 3e Carboxylic Acids. (2020). Available from: [Link]

-

PubChem. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352. Available from: [Link]

-

YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). Available from: [Link]

-

science-softCon. UV/Vis + Photochemistry Database. Available from: [Link]

-

CP Lab Safety. 7-BROMO-4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID, 97% Purity, C10H6BrNO3, 25 grams. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid

This guide provides a comprehensive overview of the synthetic pathways leading to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure in numerous pharmacologically active agents, and the specific substitutions on this target molecule make it a valuable intermediate for further chemical exploration. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of the 4-Hydroxyquinoline-3-carboxylic Acid Moiety

The 4-hydroxyquinoline-3-carboxylic acid core is the foundational structure for the quinolone class of antibiotics. The serendipitous discovery of its antibacterial properties as a byproduct in the synthesis of chloroquine paved the way for the development of potent drugs like nalidixic acid and the broader family of fluoroquinolones[1]. The bromine substituent at the 7-position of the quinoline ring in 7-Bromo-4-hydroxyquinoline-3-carboxylic acid offers a strategic handle for further functionalization, enabling the synthesis of diverse molecular libraries for screening and optimization in drug discovery programs.

The Gould-Jacobs Reaction: A Cornerstone in Quinolone Synthesis

The most direct and widely employed method for the synthesis of 4-hydroxyquinoline-3-carboxylic acids is the Gould-Jacobs reaction[2][3][4][5][6]. This robust reaction sequence provides a versatile entry point to this class of compounds from readily available anilines and malonic ester derivatives. The overall transformation can be dissected into three key stages: condensation, thermal cyclization, and hydrolysis.

Mechanistic Rationale and Causality in Experimental Choices

The Gould-Jacobs reaction is a multi-step process that begins with the condensation of an aniline derivative with an ethoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM)[3][4]. The initial step involves a nucleophilic attack of the aniline nitrogen on the electron-deficient carbon of the ethoxymethylene group, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate[3][4][7].

The subsequent and often rate-limiting step is the thermal cyclization of this intermediate. This intramolecular reaction requires significant thermal energy to overcome the activation barrier for the 6-electron cyclization process, leading to the formation of the quinoline ring system[3][4][8]. The high temperatures necessary for this step are a critical experimental parameter; insufficient heat will result in low yields of the cyclized product, while excessive temperatures or prolonged reaction times can lead to degradation[8]. The use of high-boiling point solvents like diphenyl ether or modern techniques such as microwave irradiation can significantly enhance the efficiency of this step by allowing for rapid heating to the required temperatures, thereby improving yields and reducing reaction times[8].

The final stage involves the hydrolysis of the ester group at the 3-position to the desired carboxylic acid. This is typically achieved through saponification with a strong base like sodium hydroxide, followed by acidification to protonate the carboxylate and the 4-hydroxy group[3][4].

Visualizing the Gould-Jacobs Pathway

Caption: The Gould-Jacobs synthesis pathway for 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Detailed Experimental Protocols

The following protocols are based on established literature procedures and provide a step-by-step guide for the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.

Step 1: Synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate

This initial step involves the condensation of 4-bromoaniline with diethyl ethoxymethylenemalonate (DEEM).

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1-1.2 equivalents)[9].

-

Heat the reaction mixture to approximately 130°C for 2 hours[9]. The reaction can be monitored by thin-layer chromatography (TLC) for the consumption of the starting aniline.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The crude product, diethyl 2-((4-bromophenylamino)methylene)malonate, can often be purified by recrystallization from a suitable solvent such as diethyl ether or methanol to yield a white solid[9]. A reported yield for this step is approximately 73%[9].

Step 2: Thermal Cyclization to Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate

This step requires high temperatures to facilitate the intramolecular cyclization.

Protocol:

-

The intermediate, diethyl 2-((4-bromophenylamino)methylene)malonate (1 equivalent), is added to a high-boiling point solvent such as diphenyl ether.

-

The mixture is heated to approximately 240-250°C[10]. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of a non-polar solvent like hexane.

-

The solid product, ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with the non-polar solvent.

Alternative Microwave-Assisted Protocol:

Microwave heating can offer a more efficient alternative to conventional heating[8][11].

-

Place the diethyl 2-((4-bromophenylamino)methylene)malonate in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave synthesizer at a high temperature (e.g., 250°C) for a short duration (e.g., 5-30 minutes)[8][11].

-

After cooling, the product can be isolated and purified as described above.

Step 3: Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic Acid

The final step is the saponification of the ethyl ester to the carboxylic acid.

Protocol:

-

Suspend the ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux with stirring until the starting material is fully consumed (as monitored by TLC).

-

Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

-

Acidify the filtrate with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3[12].

-

The desired product, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product. A patent describes a similar hydrolysis using hydrochloric acid as a catalyst[12].

Quantitative Data Summary

| Step | Reactants | Product | Key Conditions | Typical Yield |

| 1 | 4-Bromoaniline, Diethyl ethoxymethylenemalonate | Diethyl 2-((4-bromophenylamino)methylene)malonate | 130°C, 2 hours | ~73%[9] |

| 2 | Diethyl 2-((4-bromophenylamino)methylene)malonate | Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate | 240-250°C in diphenyl ether or microwave heating | Variable |

| 3 | Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate, NaOH, HCl | 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Reflux in NaOH(aq), then acidification with HCl | High |

Alternative Synthetic Strategies

While the Gould-Jacobs reaction is the most prominent route, other classical quinoline syntheses could potentially be adapted. These include the Conrad-Limpach and Doebner-von Miller reactions[6][13]. However, for the specific substitution pattern of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, the Gould-Jacobs approach remains the most direct and well-documented method.

Conclusion

The synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is reliably achieved through the Gould-Jacobs reaction. This technical guide has outlined the mechanistic underpinnings, provided detailed experimental protocols, and summarized the key reaction parameters. By understanding the causality behind the experimental choices, researchers can effectively troubleshoot and optimize this synthetic sequence for their specific applications in the development of novel therapeutic agents.

References

-

- National Center for Biotechnology Information

-

- IIP Series

-

- Wikipedia

-

- Wikiwand

-

- YouTube

-

- Biotage

-

- Google Patents

-

- ScienceDirect

-

- National Center for Biotechnology Information

-

- DrugSyn

-

- Organic Chemistry Portal

-

- MDPI

-

- Guidechem

-

- ChemicalBook

-

- ResearchGate

-

- Google Patents

-

- MDPI

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. Gould–Jacobs reaction - Wikiwand [wikiwand.com]

- 5. Gould-Jacobs Reaction [drugfuture.com]

- 6. mdpi.com [mdpi.com]

- 7. youtube.com [youtube.com]

- 8. ablelab.eu [ablelab.eu]

- 9. Diethyl 2-[(4-bromoanilino)methylidene]malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CGS-9896-药物合成数据库 [drugfuture.com]

- 11. mdpi.com [mdpi.com]

- 12. CN103113298B - Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid: From Discovery to Application

This guide provides a comprehensive overview of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, a molecule of significant interest in the field of cellular metabolism and drug discovery. We will delve into its historical context, seminal discovery, synthetic pathways, and its established role as a potent inhibitor of cellular respiration. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, has long been recognized as a "privileged scaffold" in medicinal chemistry.[1] First isolated from coal tar in the 19th century, quinoline and its derivatives have given rise to a vast array of therapeutic agents, from the antimalarial drug quinine to modern antibiotics and anticancer agents.[1][2] The versatility of the quinoline core, allowing for substitution at various positions, has enabled the fine-tuning of pharmacological properties, making it a cornerstone of drug discovery efforts.

Within this broad class of compounds, the 4-hydroxyquinoline-3-carboxylic acid moiety has emerged as a particularly important pharmacophore. The strategic placement of the hydroxyl and carboxylic acid groups imparts specific chemical properties that have been exploited in the development of various biologically active molecules. This guide will focus on a specific and noteworthy derivative: 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.

The Genesis of a Molecule: Discovery and Foundational Synthesis

The story of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid is intrinsically linked to a landmark discovery in organic synthesis: the Gould-Jacobs reaction . First reported by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction provided a versatile and reliable method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate.[3] This synthetic breakthrough opened the door for the systematic exploration of substituted 4-hydroxyquinolines and their potential biological activities.

While the Gould-Jacobs reaction laid the groundwork, the specific synthesis and biological investigation of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid came later. A pivotal 1977 study by K. J. Shah and E. A. Coats, published in the Journal of Medicinal Chemistry, detailed the design, synthesis, and evaluation of a series of fifteen 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration.[4] This seminal work was the first to systematically explore the impact of substitution at the 7-position on the biological activity of this scaffold and identified the 7-bromo derivative as a potent inhibitor.

The Gould-Jacobs Reaction: A Powerful Synthetic Tool

The Gould-Jacobs reaction proceeds through a two-step sequence: a condensation reaction followed by a thermal cyclization.[3][5] The general mechanism is as follows:

-

Condensation: An aniline (or a substituted aniline) reacts with diethyl ethoxymethylenemalonate. The amino group of the aniline attacks the double bond of the malonic ester, leading to the elimination of ethanol and the formation of an anilinomethylenemalonate intermediate.

-

Thermal Cyclization: The anilinomethylenemalonate intermediate undergoes an intramolecular cyclization at high temperatures, typically in a high-boiling solvent, to form the ethyl 4-hydroxyquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is then hydrolyzed, usually with a base like sodium hydroxide, to yield the corresponding carboxylic acid.

Biological Activity: Inhibition of Cellular Respiration

The primary biological activity of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, as established by Shah and Coats, is the inhibition of cellular respiration.[4] Their research demonstrated that this compound and its analogs could effectively block oxygen consumption in Ehrlich ascites tumor cells. This discovery pointed towards a mechanism of action centered on the fundamental energy-producing pathways of the cell.

Mechanism of Action: Targeting Malate Dehydrogenase

Further investigation by Shah and Coats identified malate dehydrogenase as a key intracellular target for this class of compounds.[4] Malate dehydrogenase is a crucial enzyme in the citric acid cycle (TCA cycle), catalyzing the oxidation of malate to oxaloacetate. By inhibiting this enzyme, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid disrupts the TCA cycle, leading to a decrease in the production of NADH and FADH2, which are essential for the electron transport chain and subsequent ATP synthesis.

The inhibition of malate dehydrogenase appears to be a key event in the overall inhibition of cellular respiration. Later quantitative structure-activity relationship (QSAR) studies further explored the structural requirements for the inhibition of both mitochondrial and cytoplasmic malate dehydrogenase by this class of compounds.[1][6]

Quantitative Biological Data

The 1977 study by Shah and Coats provides valuable quantitative data on the inhibitory activity of 7-substituted 4-hydroxyquinoline-3-carboxylic acids. The following table summarizes the data for the 7-bromo derivative and a few other key analogs from their study.

| 7-Substituent | Inhibition of Respiration (I50, M) | Inhibition of Malate Dehydrogenase (I50, M) |

| Bromo | 1.1 x 10-4 | 3.5 x 10-5 |

| Chloro | 1.3 x 10-4 | 4.0 x 10-5 |

| Fluoro | 2.5 x 10-4 | 8.0 x 10-5 |

| Iodo | 1.0 x 10-4 | 3.0 x 10-5 |

| Nitro | 1.8 x 10-4 | 5.5 x 10-5 |

| Methoxy | > 10-3 | > 10-3 |

Data extracted from Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001-1006.[4]

Experimental Protocols

The following is a representative, step-by-step methodology for the synthesis of 7-Bromo-4-hydroxyquinoline-3-carboxylic acid based on the Gould-Jacobs reaction, adapted from established procedures.[7]

Synthesis of Ethyl 7-Bromo-4-hydroxyquinoline-3-carboxylate

Materials:

-

m-Bromoaniline

-

Diethyl ethoxymethylenemalonate

-

High-boiling point solvent (e.g., diphenyl ether)

-

Ethanol

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a condenser, combine m-bromoaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 110-120 °C for 1-2 hours. Ethanol will be formed as a byproduct.

-

Remove the ethanol by distillation under reduced pressure.

-

To the resulting anilinomethylenemalonate, add a high-boiling point solvent such as diphenyl ether.

-

Heat the mixture to approximately 250 °C for 30-60 minutes to effect cyclization.

-

Allow the reaction mixture to cool to room temperature. The product should precipitate.

-

Dilute the mixture with hexane to facilitate further precipitation.

-

Collect the solid product by filtration and wash with hexane to remove the high-boiling solvent.

-

The crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Hydrolysis to 7-Bromo-4-hydroxyquinoline-3-carboxylic acid

Materials: